4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(Cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is an intriguing compound with a diverse range of chemical, biological, and industrial applications. This complex organic molecule consists of multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves a multi-step process:
Starting Materials: : The synthesis often begins with readily available starting materials such as cyclopropanecarboxylic acid, 3,4-dimethoxybenzaldehyde, and 2-methoxyethylamine.
Key Reactions
Condensation Reaction: : The condensation of cyclopropanecarboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst forms an intermediate product.
Reduction Reaction: : Reduction of the intermediate product using reducing agents like sodium borohydride results in the formation of the desired alcohol.
Cyclization: : Cyclization of the alcohol with 2-methoxyethylamine forms the final product, this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for efficiency and cost-effectiveness. This often involves:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and reaction time to maximize yield.
Catalyst Selection: : Utilizing catalysts that enhance reaction rates and selectivity.
Purification Techniques: : Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound undergoes several types of reactions, including:
Oxidation: : Oxidation reactions can modify the hydroxy group, potentially leading to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can further reduce the carbonyl group, forming secondary alcohols.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Conditions for substitution reactions often involve strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Oxidation: : Ketones or aldehydes depending on the specific conditions.
Reduction: : Secondary alcohols or alkanes.
Substitution: : A variety of substituted products with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : The compound serves as a precursor for the synthesis of various derivatives used in chemical research.
Catalyst Studies: : Researchers study its behavior in catalytic processes to develop new reaction pathways.
Biology
Enzyme Inhibition: : Investigations into its potential as an enzyme inhibitor for specific biological pathways.
Biological Assays: : Utilized in assays to study its effects on cellular processes.
Medicine
Drug Development:
Pharmacological Studies: : Analysis of its interactions with biological targets to understand its pharmacological properties.
Industry
Material Science: : Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Interacts with specific enzymes, receptors, or proteins to modulate biological processes.
Pathways Involved: : Engages in pathways related to cellular signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Unique Features
Structural Diversity: : The presence of multiple functional groups provides a unique chemical profile.
Versatility: : Its ability to undergo various chemical reactions sets it apart from simpler compounds.
Similar Compounds
4-(Cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : A close structural analog with slight variations in functional groups.
3-(Cyclopropanecarbonyl)-4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-pyrrole: : Another similar compound with differences in the position of the functional groups.
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-24-9-8-20-16(12-6-7-13(25-2)14(10-12)26-3)15(18(22)19(20)23)17(21)11-4-5-11/h6-7,10-11,16,22H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNPWXGPPQUSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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